methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate (CAS 321574-09-8) is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a carbamoyl-linked 5-methyl-1-phenylpyrazole moiety at position 2. Its molecular formula is C₁₈H₁₆N₄O₄S, with a molecular weight of 384.42 g/mol . The compound’s structural complexity and bifunctional substituents make it a candidate for pharmaceutical research, particularly in kinase inhibition or enzyme modulation, owing to the prevalence of pyrazole and thiophene motifs in bioactive molecules.
Properties
IUPAC Name |
methyl 3-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-13(10-18-20(11)12-6-4-3-5-7-12)16(21)19-14-8-9-24-15(14)17(22)23-2/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLCLGZUQWSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents.
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain enzymes, such as dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism.
Biological Activity
Methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate, a compound derived from the pyrazolone class, has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant domains. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process may include:
- Formation of Pyrazolone Derivatives : Initial reactions often utilize phenyl hydrazine and appropriate carbonyl compounds to yield substituted pyrazolones.
- Carboxylation : The introduction of the thiophene moiety can be achieved through various coupling reactions, often employing thiophene derivatives treated under acidic or basic conditions.
- Final Esterification : The final step usually involves esterification to form the methyl ester derivative.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolone, including the target compound, exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Studies have shown that:
- In Vivo Studies : In a carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated marked reductions in edema, suggesting potent anti-inflammatory effects .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that:
- Free Radical Scavenging : In vitro assays have demonstrated that certain pyrazolone derivatives exhibit strong scavenging activity against DPPH and other free radicals, indicating their potential as antioxidants .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins.
- Antioxidant Pathways : The ability to scavenge free radicals may be linked to the stabilization of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Case Study 1: COX Inhibition
A study investigated various pyrazolone derivatives for their COX inhibitory activities. Among them, this compound showed promising results with IC50 values comparable to standard NSAIDs .
Case Study 2: Antioxidant Efficacy
In another study focusing on antioxidant properties, derivatives were tested against multiple radical species. The results indicated that compounds similar to this compound exhibited high scavenging rates, reinforcing their therapeutic potential in oxidative stress-related conditions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the thiophene component. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that pyrazole-based compounds can induce apoptosis in prostate cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico evaluations have shown promising results for its anti-inflammatory activity, making it a candidate for further development as a therapeutic agent against inflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing thiophene and pyrazole rings exhibit activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (384.42 vs. 292.32 for the pyrimidine analog) correlates with increased steric bulk, likely reducing solubility but enhancing target binding specificity .
- Thermal Stability : Compounds with rigid heterocycles (e.g., thiadiazole in 7d) exhibit higher melting points (191.8°C) compared to flexible analogs .
- Functional Groups: The pyrazole-phenyl group in the target compound may improve pharmacokinetics via enhanced lipophilicity, whereas pyrimidine or cyano substituents favor polar interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclocondensation and hydrolysis. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, followed by coupling to the thiophene-carboxylate moiety. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) critically impact yield. Ethanol or DMF are common solvents, with crystallization steps yielding purified products (64–74% yields) . Characterization via IR and -NMR confirms structural integrity, with key peaks for carbonyl (1650–1700 cm) and aromatic protons (δ 7.2–8.1 ppm) .
Q. How can spectroscopic data (IR, NMR) be interpreted to confirm the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic stretches:
- Amide C=O: 1640–1680 cm .
- Thiophene C-S: 690–750 cm.
- -NMR :
- Pyrazole protons: δ 6.8–7.6 ppm (aromatic).
- Methyl groups: δ 2.1–2.5 ppm (singlets for CH) .
- Cross-validate with computational methods (e.g., DFT) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be resolved for this compound?
- Methodological Answer : Contradictions in data (e.g., unexpected melting points or spectral peaks) may arise from impurities or polymorphism. Techniques to resolve these include:
- Recrystallization : Test multiple solvents (DMF, ethanol/water) to isolate pure phases .
- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding patterns, as demonstrated for structurally similar pyrazole-thiophene hybrids .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution .
Q. What computational strategies are effective for predicting biological targets or interaction mechanisms?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases) based on the compound’s amide and aromatic moieties .
- MD Simulations : Assess binding stability in biological membranes or protein active sites .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends observed in analogs .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and detect low-abundance byproducts (e.g., hydrolyzed esters or decarboxylated derivatives) .
- Optimized Workup : Use acid/base extraction to remove unreacted starting materials or employ column chromatography for polar impurities .
- Stability Studies : Conduct accelerated degradation under heat/light to identify vulnerable functional groups (e.g., ester or amide bonds) .
Experimental Design & Data Analysis
Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC calculations .
- Control Experiments : Compare activity against known inhibitors and assess nonspecific binding via thermal shift assays .
- Structural Analogs : Test derivatives (e.g., substituting thiophene with thiazole) to establish structure-activity relationships .
Q. How can researchers address low reproducibility in synthetic yields across labs?
- Methodological Answer :
- Standardized Protocols : Document exact stoichiometry, solvent purity, and stirring rates. For example, DMF must be anhydrous to avoid hydrolysis .
- Inter-lab Collaboration : Share characterized intermediates (e.g., pyrazole-carboxylic acid precursors) to isolate variability sources .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 208–214°C (varies by crystallization) | |
| IR (C=O stretch) | 1640–1680 cm | |
| -NMR (CH) | δ 2.1–2.5 ppm (singlet) | |
| Synthetic Yield | 64–74% (optimized conditions) |
Critical Analysis of Contradictions
- Yield Variability : reports 64% yield for a thiophene-pyrazole hybrid, while similar compounds in achieve 74%. Differences may stem from steric effects or purification methods.
- Spectral Shifts : Methyl group chemical shifts in (δ 2.3 ppm) vs. (δ 2.5 ppm) highlight solvent-dependent shielding effects, resolvable via deuterated solvent controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
